1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
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Overview
Description
1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 4-methoxyphenoxyethyl group and a pyridin-2-ylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves multiple steps:
Formation of the 4-Methoxyphenoxyethyl Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate alkylating agent, such as 2-chloroethyl ether, under basic conditions to form the 4-methoxyphenoxyethyl intermediate.
Formation of the Pyridin-2-ylethyl Intermediate: This step involves the reaction of pyridine-2-ylmethanol with an appropriate alkylating agent, such as 2-chloroethyl ether, under basic conditions to form the pyridin-2-ylethyl intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates with piperazine under suitable conditions, such as heating in the presence of a base like potassium carbonate, to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-hydroxyphenoxyethyl or 4-carbonylphenoxyethyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted phenoxyethyl derivatives.
Scientific Research Applications
1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Pharmacology: It can be used to study the interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: It can be used as a probe to study biological processes and pathways, particularly those involving neurotransmission.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
- 1-[2-(4-Methylphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
- 1-[2-(4-Chlorophenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
Uniqueness
1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the presence of both the methoxyphenoxy and pyridinylethyl groups, which confer specific chemical and biological properties. The methoxy group can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and other aromatic interactions. These features make the compound a versatile scaffold for drug development and other applications.
Properties
CAS No. |
918481-66-0 |
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Molecular Formula |
C20H27N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C20H27N3O2/c1-24-19-5-7-20(8-6-19)25-17-16-23-14-12-22(13-15-23)11-9-18-4-2-3-10-21-18/h2-8,10H,9,11-17H2,1H3 |
InChI Key |
DINTWCCEISTLJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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